molecular formula C12H14N2O2 B3347983 Piperazine, 1-(1,4-benzodioxin-5-yl)- CAS No. 148888-25-9

Piperazine, 1-(1,4-benzodioxin-5-yl)-

Cat. No.: B3347983
CAS No.: 148888-25-9
M. Wt: 218.25 g/mol
InChI Key: IJSAMIJTSZEIQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1,4-benzodioxin-5-yl)- typically involves the reaction of piperazine with a benzodioxin derivative under controlled conditions. One common method involves the use of 1,4-benzodioxin-5-yl chloride as a starting material, which reacts with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Piperazine, 1-(1,4-benzodioxin-5-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1,4-benzodioxin-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Piperazine, 1-(1,4-benzodioxin-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 1-(1,4-benzodioxin-5-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to interact with neurotransmitter receptors, such as serotonin receptors, modulating their activity and influencing neurological functions. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(1,4-benzodioxin-5-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1-(1,4-benzodioxin-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSAMIJTSZEIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439264
Record name Piperazine, 1-(1,4-benzodioxin-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148888-25-9
Record name Piperazine, 1-(1,4-benzodioxin-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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